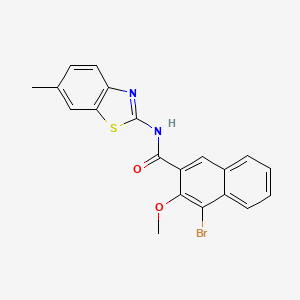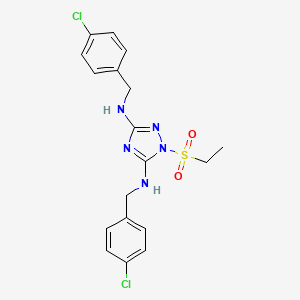
4-bromo-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthamide
Übersicht
Beschreibung
4-bromo-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthamide, also known as BMBN, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMBN belongs to the family of benzothiazole derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Wirkmechanismus
The mechanism of action of 4-bromo-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. For example, 4-bromo-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation and differentiation. 4-bromo-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-bromo-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the modulation of immune responses. 4-bromo-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthamide has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthamide in lab experiments is its high potency and selectivity, which allows for the study of specific biological processes and pathways. However, one limitation of using 4-bromo-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthamide is its potential toxicity, which may limit its use in certain experimental settings. Additionally, the high cost of 4-bromo-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthamide may also be a limiting factor for some researchers.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthamide and its potential applications in scientific research. One area of interest is the development of new synthetic methods for 4-bromo-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthamide and related compounds, which may lead to the discovery of new biological activities and therapeutic applications. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 4-bromo-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthamide, which may provide insights into its potential clinical applications. Additionally, the study of 4-bromo-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthamide in combination with other drugs or therapies may lead to the development of new treatment strategies for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. For example, 4-bromo-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthamide has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. 4-bromo-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthamide has also been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Eigenschaften
IUPAC Name |
4-bromo-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2S/c1-11-7-8-15-16(9-11)26-20(22-15)23-19(24)14-10-12-5-3-4-6-13(12)17(21)18(14)25-2/h3-10H,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGVLIYLGBWQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4C(=C3OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(difluoromethoxy)-2-methylphenyl]benzamide](/img/structure/B3605872.png)
![2-(4-chlorophenoxy)-2-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3605877.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B3605878.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B3605892.png)
![ethyl [4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-2-methoxyphenoxy]acetate](/img/structure/B3605893.png)
![(3,4-dimethoxybenzyl)[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amine](/img/structure/B3605895.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3605907.png)
![2-bromo-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3605919.png)
![{2-allyl-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B3605932.png)
![3,5-dimethyl-1-[(3-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole](/img/structure/B3605940.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3605946.png)
![2-chloro-N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B3605957.png)

![methyl 2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3605971.png)